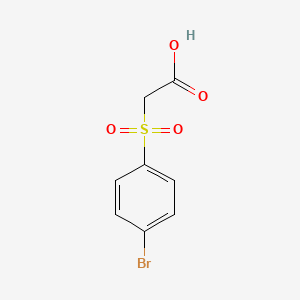

2-(4-Bromobenzenesulfonyl)acetic acid

Description

2-(4-Bromobenzenesulfonyl)acetic acid (chemical formula: C₈H₇BrO₄S) is a sulfonamide derivative featuring a brominated aromatic ring directly attached to a sulfonyl group and an acetic acid moiety. It is synthesized via condensation of 4-bromobenzenesulfonyl chloride with glycine derivatives, such as phenylglycine, under controlled conditions .

Properties

IUPAC Name |

2-(4-bromophenyl)sulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKAKCLFPYNNLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428905 | |

| Record name | SBB040031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3406-73-3 | |

| Record name | SBB040031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromobenzenesulfonyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzenesulfonyl)acetic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with acetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the reaction by deprotonating the acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromobenzenesulfonyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonyl acetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromobenzenesulfonyl)acetic acid is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in designing inhibitors for specific enzymes.

Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzenesulfonyl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid

- Structure : Chlorine replaces bromine at the para position of the benzenesulfonyl group.

- Synthesis : Similar to the bromo analogue, using 4-chlorobenzenesulfonyl chloride .

- Electronic Effects : Chlorine’s lower electronegativity compared to bromine results in weaker electron-withdrawing effects, influencing reactivity and intermolecular interactions.

- Applications : Used in studies of sulfonamide-based enzyme inhibitors and crystallography .

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : Bromine at the meta position and a methoxy group at the para position on the phenyl ring.

- Synthesis : Regioselective bromination of 4-methoxyphenylacetic acid in acetic acid .

- Crystal Packing : Forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) via O–H∙∙∙O interactions, similar to the sulfonyl acetic acid derivatives .

- Applications : Key intermediate in synthesizing natural products like Combretastatin A-4 and vancomycin analogs .

Analogues with Functional Group Variations

2-(4-Bromo-2-methoxyphenyl)acetic Acid

- Structure : Methoxy group at the ortho position relative to bromine.

- Electronic Properties: The methoxy group donates electrons via resonance, countering bromine’s electron-withdrawing effect. This alters acidity (pKa ~3.5–4.0) compared to non-methoxy analogues .

- Applications : Explored in photophysical studies and as a precursor for agrochemicals .

2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic Acid

- Structure : Incorporates an oxazole ring fused to the bromophenyl group.

- Synthesis : Cyclization reactions involving bromophenyl acetic acid derivatives and carbonyl reagents.

- Applications: Potential use in optoelectronics due to extended conjugation from the oxazole ring .

Derivatives with Heterocyclic or Aliphatic Modifications

2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid

- Structure : Pyridine ring replaces benzene, with bromine and methyl groups at specific positions.

- Reactivity : The nitrogen in the pyridine ring enhances solubility in polar solvents and alters hydrogen-bonding capabilities.

- Applications : Investigated in medicinal chemistry for metal coordination and antibacterial activity .

2-(4-Bromo-2-isopropylphenoxy)acetic Acid

Comparative Data Table

*Estimated based on analogous sulfonamide derivatives.

Key Research Findings

Electronic Effects : Bromine’s strong electron-withdrawing nature increases the acidity of the acetic acid moiety compared to chlorine or methoxy-substituted analogues. This impacts solubility and reactivity in nucleophilic substitutions .

Hydrogen Bonding : Sulfonyl and carboxylic acid groups facilitate robust intermolecular interactions. For example, this compound forms N–H∙∙∙O and O–H∙∙∙O hydrogen bonds, stabilizing crystal lattices .

Biological Relevance: Brominated derivatives exhibit enhanced binding affinities in enzyme inhibition studies compared to non-halogenated analogs, likely due to halogen bonding with protein residues .

Biological Activity

2-(4-Bromobenzenesulfonyl)acetic acid is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a bromobenzenesulfonyl group, which enhances its pharmacological properties. Research has indicated that this compound exhibits significant potential in various therapeutic areas, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

- Molecular Formula : C9H9BrO4S

- Molecular Weight : 195.14 g/mol

- Canonical SMILES : BrC1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The sulfonamide group can inhibit the activity of various enzymes, leading to reduced inflammatory responses and microbial growth.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against a range of pathogens. A study conducted using disk diffusion methods showed effective inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

| Candida albicans | 22 |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

| Treatment Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 1 | 30 | 25 |

| 10 | 50 | 45 |

| 50 | 70 | 65 |

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the efficacy of various sulfonamide derivatives, including this compound, against clinical isolates of bacteria. The results indicated a significant correlation between the presence of the bromobenzenesulfonyl moiety and enhanced antimicrobial activity.

- Anti-inflammatory Mechanism Investigation : Another study focused on the molecular mechanisms underlying the anti-inflammatory effects of this compound. It was found that treatment with this compound led to a downregulation of NF-κB signaling pathways, which are critical in mediating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.